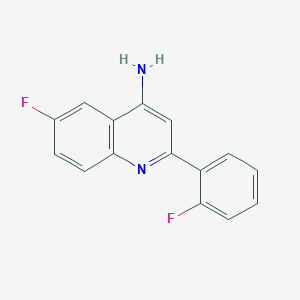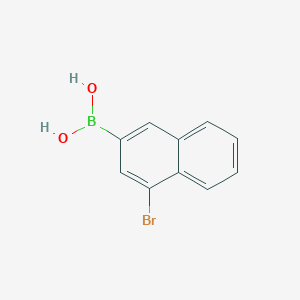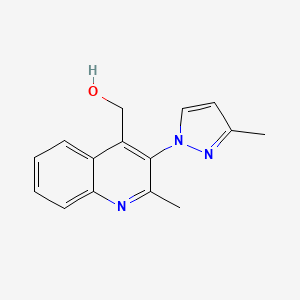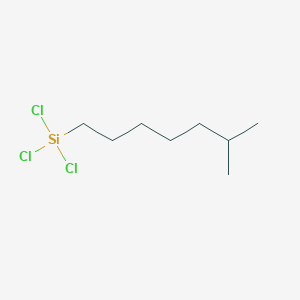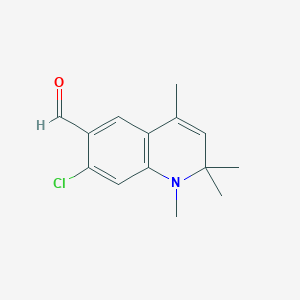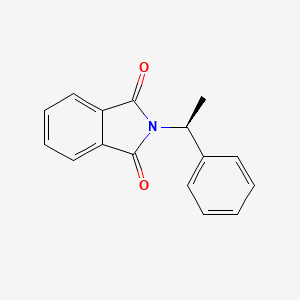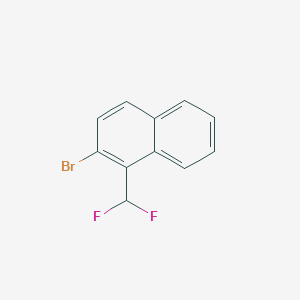
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile is a cyclopropane derivative with a bromophenyl group and a hydroxymethyl group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a suitable bromophenyl precursor reacts with the cyclopropane intermediate.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, where a hydroxymethylating agent reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems, for example, can be used to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of fine chemicals and materials.
作用机制
The mechanism by which (1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
相似化合物的比较
Similar Compounds
(1R,2S)-1-(4-chlorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile: Similar structure with a chlorophenyl group instead of a bromophenyl group.
(1R,2S)-1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile: Similar structure with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile is unique due to the presence of the bromophenyl group, which can impart different chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may influence the compound’s properties and applications.
属性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
(1R,2S)-1-(4-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c12-10-3-1-8(2-4-10)11(7-13)5-9(11)6-14/h1-4,9,14H,5-6H2/t9-,11+/m1/s1 |
InChI 键 |
SKNLJJRHCHKRCZ-KOLCDFICSA-N |
手性 SMILES |
C1[C@@H]([C@@]1(C#N)C2=CC=C(C=C2)Br)CO |
规范 SMILES |
C1C(C1(C#N)C2=CC=C(C=C2)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


